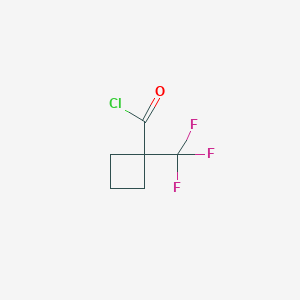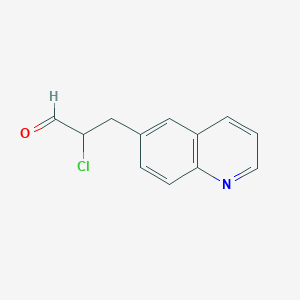![molecular formula C8H7BrN2O B1509594 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-95-7](/img/structure/B1509594.png)
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine”, has been reported in the literature . These compounds were synthesized using a series of chemical reactions, and their structures were confirmed by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methoxy group at the 4-position . The InChI key for this compound is RZUBLQHBEOAUAQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” are not detailed in the search results, pyrrolopyridine derivatives are known to participate in various chemical reactions . For instance, they can act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Inhibition of Fibroblast Growth Factor Receptors (FGFRs) in Cancer Therapy
- Specific Scientific Field : Oncology, specifically cancer therapy .
- Summary of the Application : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine”, have been developed with potent activities against FGFR1, 2, and 3 .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the sources. However, typically in such studies, these compounds would be synthesized and then tested in vitro (in a controlled lab environment outside of a living organism) and in vivo (inside a living organism) for their inhibitory effects on FGFRs .
- Results or Outcomes : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-5-2-3-10-8(5)11-4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUVNYSXBIDWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727045 | |
| Record name | 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1092579-95-7 | |
| Record name | 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

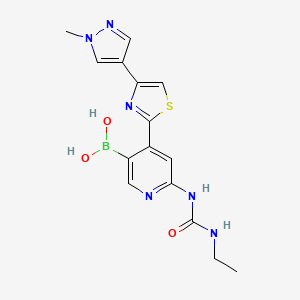
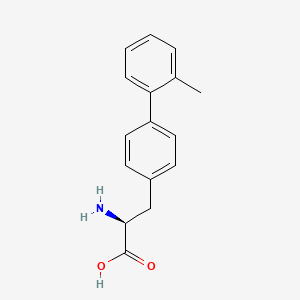
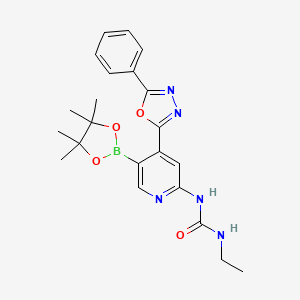
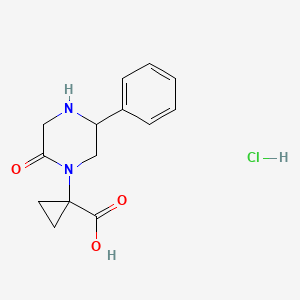
![2-[(5-Methylpyrazine-2-carbonyl)amino]non-8-enoic acid](/img/structure/B1509532.png)
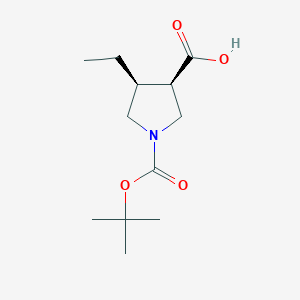
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-thiol](/img/structure/B1509537.png)
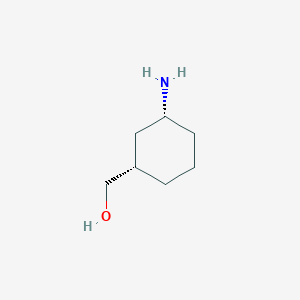
![tert-Butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1509550.png)
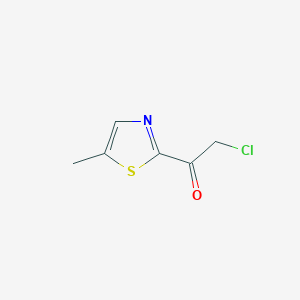
![(R)-7-[3-Amino-4-(2,4,5-trifluoro-phenyl)-butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid methyl ester](/img/structure/B1509574.png)
![3-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1509585.png)
